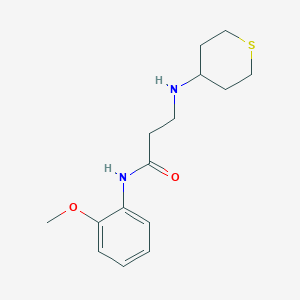![molecular formula C18H12N4O6 B3847189 3-nitro-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B3847189.png)
3-nitro-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide
Vue d'ensemble
Description
3-nitro-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide, also known as NFN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
Mécanisme D'action
The mechanism of action of 3-nitro-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 3-nitro-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide induces apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. It also inhibits the cell cycle by downregulating the expression of cyclin-dependent kinases. In Alzheimer's disease, 3-nitro-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide inhibits the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine, a neurotransmitter that is essential for cognitive function.
Biochemical and Physiological Effects:
3-nitro-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits the cell cycle, leading to the inhibition of tumor growth. In Alzheimer's disease, it inhibits the activity of acetylcholinesterase and butyrylcholinesterase, leading to an increase in the levels of acetylcholine and improved cognitive function. In addition, 3-nitro-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-nitro-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide has several advantages for lab experiments. It is relatively easy to synthesize, and its anticancer and anti-Alzheimer's properties make it a promising candidate for drug development. However, there are also limitations to its use in lab experiments. 3-nitro-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide has low solubility in water, which may limit its bioavailability and efficacy. In addition, its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic effects.
Orientations Futures
There are several future directions for research on 3-nitro-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide. One direction is to optimize its synthesis method to improve its solubility and bioavailability. Another direction is to study its mechanism of action in more detail to identify new targets for drug development. Additionally, further studies are needed to evaluate its safety and efficacy in animal models and human clinical trials. Finally, 3-nitro-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide's potential applications in other research fields, such as environmental science, should be explored.
Applications De Recherche Scientifique
3-nitro-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide has shown potential applications in various research fields, including medicinal chemistry, biochemistry, and environmental science. In medicinal chemistry, 3-nitro-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide has been studied for its anticancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. In biochemistry, 3-nitro-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide has been studied for its ability to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. In environmental science, 3-nitro-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide has been studied for its potential use as a corrosion inhibitor for metals.
Propriétés
IUPAC Name |
3-nitro-N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O6/c23-18(13-4-2-6-15(10-13)22(26)27)20-19-11-16-7-8-17(28-16)12-3-1-5-14(9-12)21(24)25/h1-11H,(H,20,23)/b19-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNQFKUJMUDJPJ-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[5-(4-fluorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3847113.png)
![1-[3-(2-tert-butylphenoxy)propyl]-1H-imidazole](/img/structure/B3847122.png)


![methyl 3-[(2-thienylcarbonyl)amino]-2-butenoate](/img/structure/B3847144.png)
![N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B3847145.png)

![butyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B3847176.png)
![N-(2-methoxyethyl)-3-(1-{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}-4-piperidinyl)propanamide](/img/structure/B3847177.png)
![1-[6-(3,4-dimethylphenoxy)hexyl]-1H-imidazole](/img/structure/B3847180.png)


![N'-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-3-hydroxy-2-naphthohydrazide](/img/structure/B3847209.png)
![1-[3-(4-chlorophenoxy)propyl]-1H-imidazole](/img/structure/B3847213.png)